mechanism of action of 5-[(3-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine in vitro
mechanism of action of 5-[(3-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine in vitro
An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 5-[(3-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
Abstract
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities.[1][2] This guide focuses on a specific, yet under-characterized molecule: 5-[(3-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine. While direct studies on this compound are nascent, the extensive literature on its structural class provides a fertile ground for hypothesizing and systematically investigating its in vitro mechanism of action. This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, detailing a multi-pronged experimental strategy to unravel its biological function. We will progress from broad phenotypic screening to targeted enzymatic and pathway-specific assays, ensuring a scientifically rigorous and self-validating approach to mechanistic discovery.
Introduction: The Promise of a Privileged Scaffold
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for other rings have established it as a "privileged scaffold" in drug discovery.[3][4] Derivatives of this core structure have demonstrated a remarkable diversity of biological effects, including potent anti-inflammatory, antimicrobial, anticancer, and antidiabetic activities.[3][5][6][7]
The subject of this guide, 5-[(3-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine, combines this potent thiadiazole core with a methylphenoxy moiety. This structural combination suggests a potential for interaction with a variety of biological targets. Given the lack of specific literature for this exact molecule, our approach must be one of systematic, hypothesis-driven investigation. This guide outlines a logical, in-depth workflow designed to elucidate its primary mechanism of action in vitro.
Postulated Mechanisms and Initial Screening Strategy
Based on the known activities of related 1,3,4-thiadiazole compounds, we can postulate several primary mechanisms of action for 5-[(3-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine. A logical first step is a broad screening approach to identify the most promising therapeutic area.
Figure 1: A high-level overview of the phased approach to MOA elucidation.
Our investigation will initially focus on three well-documented activities of the 1,3,4-thiadiazole class:
-
Enzyme Inhibition: Many thiadiazole derivatives function by inhibiting key enzymes in pathological processes.[5][8][9] We will therefore assess the compound's activity against a panel of enzymes implicated in inflammation, cancer, and metabolic disease.
-
Anticancer Activity: The 2-amino-1,3,4-thiadiazole moiety is a common feature in compounds with potent anticancer effects, often by inducing apoptosis or cell cycle arrest.[7][10]
-
Antimicrobial Activity: The thiadiazole scaffold is present in numerous agents with antibacterial and antifungal properties.[1][11][12]
In-Depth Experimental Protocols & Workflows
This section details the step-by-step methodologies for investigating each postulated mechanism. The causality behind experimental choices is explained to ensure a self-validating system.
Workflow for Enzyme Inhibition Profiling
The first line of investigation is to screen the compound against a panel of therapeutically relevant enzymes. This "biased" approach is efficient and leverages the known pharmacology of the thiadiazole scaffold.[13]
Figure 3: Proposed inhibition of the Akt signaling pathway.
Protocol: Western Blot for Akt Phosphorylation
-
Cell Treatment and Lysis: Treat cancer cells (e.g., C6 glioma cells, as per literature)[10] with the compound at its IC₅₀ for various time points. Lyse the cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane and probe with primary antibodies against phosphorylated Akt (p-Akt) and total Akt.
-
Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities to determine the ratio of p-Akt to total Akt. A decrease in this ratio would indicate inhibition of the Akt pathway.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, concise tables for easy comparison.
Table 1: Hypothetical Enzyme Inhibition Data
| Enzyme Target | IC₅₀ (µM) of Test Compound | IC₅₀ (µM) of Control |
| COX-2 | 15.2 ± 1.8 | Celecoxib: 0.04 ± 0.01 |
| 5-LOX | 8.9 ± 0.9 | Zileuton: 1.2 ± 0.2 |
| α-Glucosidase | 2.5 ± 0.3 | Acarbose: 11.5 ± 0.3 [3] |
| Src Kinase | > 100 | Dasatinib: 0.001 ± 0.0002 |
Table 2: Hypothetical Anticancer Cell Viability Data (48h treatment)
| Cell Line | Histotype | IC₅₀ (µM) of Test Compound |
| MCF-7 | Breast Adenocarcinoma | 28.5 ± 3.1 |
| A549 | Lung Carcinoma | 35.1 ± 4.5 |
| HepG2 | Hepatocellular Carcinoma | 9.4 ± 1.1 [14] |
| NIH/3T3 | Normal Fibroblast | > 100 |
Interpretation: The hypothetical data in Table 1 suggests a selective and potent inhibition of α-glucosidase, pointing towards a potential antidiabetic mechanism. The data in Table 2 indicates moderate, but selective, cytotoxic activity against the HepG2 liver cancer cell line, with minimal effect on normal fibroblasts, warranting further investigation into its anticancer properties specifically in this cell type.
Conclusion
The elucidation of the in vitro mechanism of action for a novel compound like 5-[(3-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine requires a structured, multi-faceted approach. This guide provides a robust framework, grounded in the established pharmacology of the 1,3,4-thiadiazole scaffold. By progressing from broad phenotypic assays to specific enzyme kinetics and cell signaling studies, researchers can systematically build a comprehensive profile of the compound's biological activity. The proposed workflows, from enzyme inhibition panels to the investigation of the Akt pathway, offer a clear and scientifically rigorous path to defining its therapeutic potential and advancing it through the drug discovery pipeline.
References
- Synthesis and biological evaluations of 1,3,4-thiadiazole derivatives as dual acting enzyme inhibitors to target inflamm
- New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzym
- The molecular targets of the thiadiazole derivatives.
- New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzym
- Synthesis of 1,3,4-thiadiazole derivatives as aminopeptidase N inhibitors. IMR Press.
- Cell-based Assays for Better Insights into Function and Mechanism of Action. Eurofins Discovery.
- Target identification and mechanism of action in chemical biology and drug discovery. PMC.
- Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of 1,3,4-Thiadiazole Derivatives of 3-Aminopyridin-2(1H)-ones. MDPI.
- Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies. MDPI.
- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing.
- Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT.
- The Use of Cell-Based Assays for Transl
- Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evalu
- Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI.
- Synthesis, in vitro biological assessment, and molecular docking study of benzimidazole-based thiadiazole derivatives as dual inhibitors of α-amylase and α-glucosidase. PMC.
- In vitro activity of the 1,3,4-thiadiazole derivatives on the...
- Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel 1,3,4-Thiadiazole Derivatives Containing an Amide Moiety. Journal of Agricultural and Food Chemistry.
- Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel 1,3,4-Thiadiazole Derivatives Containing an Amide Moiety.
- Antimicrobial Activity of 1,3,4-Thiadiazole Deriv
- Antimicrobial Activity of 1,3,4-Thiadiazole Deriv
- Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI.
- Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. PMC.
- Thiazole–Thiadiazole Compounds for Enzymatic Modulation and Therapeutic Targeting in Diabetes Mellitus.
- Cytotoxic Properties of 1,3,4-Thiadiazole Deriv
-
Study of the anticancer activity of N-(5-methyl-t[5][6][8]hiadiazol-2-yl)- propionamide toward human tumor cells in vitro. Digital Medicine Association.
- New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. MDPI.
- Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives.
- SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry.
- SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical, Chemical and Biological Sciences.
- Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. MDPI.
- Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. Brieflands.
- (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives.
- 1, 3, 4-Thiadiazoles: An Overview. Gavin Publishers.
- 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions.
- 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine. PMC.
- Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. MDPI.
Sources
- 1. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold [mdpi.com]
- 3. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 5. Synthesis and biological evaluations of 1,3,4-thiadiazole derivatives as dual acting enzyme inhibitors to target inflammation and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. imrpress.com [imrpress.com]
- 10. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. library.dmed.org.ua [library.dmed.org.ua]
